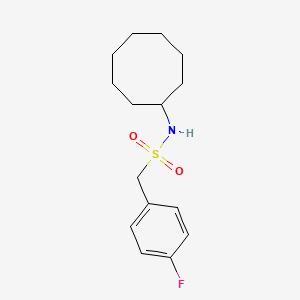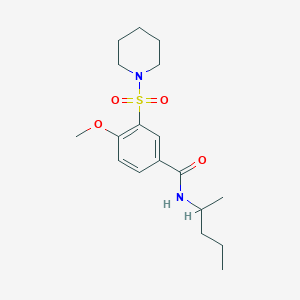
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as hypertension, epilepsy, and chronic pain.
Mécanisme D'action
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide reduces the influx of calcium ions into neurons, which leads to a decrease in neuronal excitability. This mechanism of action is responsible for the antihypertensive, antiepileptic, and analgesic effects of N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide.
Biochemical and Physiological Effects:
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide has been found to have minimal effects on other ion channels and receptors, which makes it a selective T-type calcium channel blocker. It has been shown to have a long half-life in both rats and humans, which makes it a promising candidate for clinical trials. In addition, N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide has been found to have good oral bioavailability, which makes it suitable for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide is its selectivity for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various diseases. However, one of the limitations of N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide is its relatively low potency compared to other T-type calcium channel blockers. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide research. One potential application is in the treatment of neuropathic pain, where N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide has shown promising results in animal models. Another potential application is in the treatment of hypertension, where N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide has been found to reduce blood pressure in animal models. Further research is needed to determine the efficacy and safety of N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide in clinical trials for these and other diseases. In addition, future research could focus on developing more potent T-type calcium channel blockers based on the structure of N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide.
Applications De Recherche Scientifique
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antihypertensive effects by reducing blood pressure in animal models. In addition, it has also been found to have antiepileptic effects by reducing seizures in animal models. N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide has also been studied for its potential use in chronic pain management. It has been found to reduce pain sensitivity in animal models of neuropathic pain.
Propriétés
IUPAC Name |
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2S/c16-14-10-8-13(9-11-14)12-20(18,19)17-15-6-4-2-1-3-5-7-15/h8-11,15,17H,1-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVXMLOKFVZMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-(4-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthalenesulfonamide](/img/structure/B4854226.png)
![4-amino-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4854228.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4854232.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4854241.png)

![4-(4-acetylphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4854273.png)
![7-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4854279.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4854280.png)
![3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B4854293.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4854303.png)
![2-[5-(4-butoxy-3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4854306.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4854317.png)
![{4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}acetic acid](/img/structure/B4854325.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4854333.png)